molecular formula C17H14Cl2O4 B12789658 Methanediylbis-5-chlorobenzene-2,1-diyl diacetate CAS No. 5349-89-3

Methanediylbis-5-chlorobenzene-2,1-diyl diacetate

Cat. No.: B12789658
CAS No.: 5349-89-3
M. Wt: 353.2 g/mol
InChI Key: KUWRVUHDRLGHNQ-UHFFFAOYSA-N
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Description

Methanediylbis-5-chlorobenzene-2,1-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorobenzene rings connected by a methanediyl group, with each benzene ring further substituted with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediylbis-5-chlorobenzene-2,1-diyl diacetate typically involves the reaction of 5-chlorobenzene-2,1-diyl diacetate with a methanediyl source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methanediylbis-5-chlorobenzene-2,1-diyl diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The chlorobenzene rings can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Methanediylbis-5-chlorobenzene-2,1-diyl diacetate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methanediylbis-5-chlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanediylbis-5-chlorobenzene-2,1-diyl diacetate include other bis-chlorobenzene derivatives and diacetate compounds. Some examples are:

  • Methanediylbis-4-chlorobenzene-2,1-diyl diacetate
  • Methanediylbis-3-chlorobenzene-2,1-diyl diacetate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorobenzene and acetate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

5349-89-3

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

[2-[(2-acetyloxy-4-chlorophenyl)methyl]-5-chlorophenyl] acetate

InChI

InChI=1S/C17H14Cl2O4/c1-10(20)22-16-8-14(18)5-3-12(16)7-13-4-6-15(19)9-17(13)23-11(2)21/h3-6,8-9H,7H2,1-2H3

InChI Key

KUWRVUHDRLGHNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)OC(=O)C

Origin of Product

United States

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